CID 137031716 - 31852-29-6

CID 137031716

Catalog Number: EVT-1470152
CAS Number: 31852-29-6
Molecular Formula: C19H27KN7O16P2
Molecular Weight: 710.504
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Polyinosinic-polycytidylic acid (poly(I:C)) is a synthetic double-stranded RNA (dsRNA) that activates toll-like receptor 3 and retinoic acid inducible gene 1 (RIG-1)-like receptors, including RIG-1 and melanoma differentiation associated gene 5. Through these actions, poly(I:C) activates NF-κB, induces IFN-α, promotes dendritic cell maturation, and stimulates both innate and adaptive immunity. As poly(I:C) imitates dsRNA found in some viral genomes, it bolsters immune defense against certain viruses. Poly(I:C) also directly triggers apoptosis in some cancer cells.

Polyinosinic Acid

    Compound Description: Polyinosinic acid (poly(I)) is a synthetic single-stranded RNA analog composed solely of inosinic acid residues. It has been extensively studied for its antiviral and immunomodulatory properties. [] Poly(I) can induce interferon production and enhance the immune response to viral infections.

    Relevance: Polyinosinic acid is structurally related to Polyinosinic-polycytidylic Acid (potassium salt) as it forms one strand of the double-stranded Polyinosinic-polycytidylic Acid molecule. []

Polycytidylic Acid

    Compound Description: Polycytidylic acid (poly(C)) is another synthetic single-stranded RNA analog composed of cytidylic acid residues. It exhibits antiviral activity, particularly when administered sequentially after poly(I). []

    Relevance: Polycytidylic acid is structurally related to Polyinosinic-polycytidylic Acid (potassium salt) as it complements Polyinosinic acid to form the double-stranded Polyinosinic-polycytidylic Acid structure. []

Poly(5-hydroxycytidylic acid) Copolymers

    Compound Description: Poly(5-hydroxycytidylic acid) copolymers (poly(ho5C) copolymers) are synthetic RNA analogs derived from polycytidylic acid (poly(C)) through treatment with bromine water. These copolymers contain a mixture of cytidine, bromocytidine, and hydroxycytidine residues. [] Notably, they do not form double-stranded complexes with polyinosinic acid (poly(I)). [] Similar to poly(I) and poly(C), these copolymers exhibit antiviral activity, especially when administered in combination with poly(I). []

    Relevance: While not directly forming a double-stranded structure with polyinosinic acid (poly(I)) like Polyinosinic-polycytidylic Acid (potassium salt), Poly(5-hydroxycytidylic acid) copolymers share a similar structural backbone and exhibit synergistic antiviral effects when combined with poly(I). [] This highlights their functional and potential structural relationship with Polyinosinic-polycytidylic Acid (potassium salt).

Polyadenylic Acid

    Compound Description: Polyadenylic acid (poly(A)) is a synthetic single-stranded RNA analog composed of adenylic acid residues. It can suppress the dimerization of glycine with trimetaphosphate as the condensing agent. [] This property might be relevant to understanding the early evolution of primitive protein synthesis systems. []

    Relevance: While not directly interacting with Polyinosinic-polycytidylic Acid (potassium salt), polyadenylic acid (poly(A)) shares a similar nucleotide-based backbone structure and exhibits an inhibitory effect on glycine dimerization. [] This shared structural motif and potential involvement in prebiotic chemistry hint at a broader relationship within the context of nucleic acid analogs and their biological activities.

Polyuridylic Acid

    Compound Description: Polyuridylic acid (poly(U)) is a synthetic single-stranded RNA analog composed of uridylic acid residues. It can also suppress the dimerization of glycine, although to a lesser extent than polyadenylic acid. [] Polyuridylic acid is also found as part of a naturally occurring double-stranded RNA molecule in rat liver nuclear matrices, complexed with polyadenylic acid. [] This double-stranded molecule is distinct from Polyinosinic-polycytidylic Acid (potassium salt) but highlights the ability of different RNA analogs to form double-stranded structures with potential biological relevance.

    Relevance: Polyuridylic acid (poly(U)) shares a comparable nucleotide-based backbone with Polyinosinic-polycytidylic Acid (potassium salt). [, ] Both can suppress glycine dimerization, indicating similar chemical properties. [] Additionally, poly(U)'s ability to form a double-stranded structure with polyadenylic acid in a biological context further suggests a relationship with Polyinosinic-polycytidylic Acid (potassium salt) based on shared structural motifs and potential biological activities. []

Source

CID 137031716 is cataloged in chemical databases such as PubChem, which provides a repository for information on small molecules and their biological activities. The compound's identification number indicates it has been characterized and studied, although specific sourcing information may not be readily available.

Classification

CID 137031716 falls under the category of organic compounds, likely possessing functional groups that contribute to its biological activity. Its classification can be further refined based on its molecular structure and the types of reactions it participates in, which will be explored in detail later.

Synthesis Analysis

Methods

The synthesis of CID 137031716 can involve various organic chemistry techniques, although specific methods for this compound are not extensively documented. Generally, the synthesis of complex organic molecules may include:

  • Functional Group Transformations: Modifying existing functional groups to enhance reactivity or selectivity.
  • Coupling Reactions: Employing cross-coupling techniques to form carbon-carbon bonds.
  • Protecting Group Strategies: Utilizing protecting groups to prevent unwanted reactions during multi-step syntheses.

Technical Details

In the absence of specific synthetic pathways for CID 137031716, it is essential to refer to general methodologies used in the field. Techniques such as chromatography for purification and spectroscopic methods (NMR, IR) for characterization are standard practices in confirming the identity and purity of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of CID 137031716 can be elucidated through computational modeling or experimental techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The precise arrangement of atoms and the types of bonds present will determine its chemical behavior and interactions.

Data

Molecular data typically includes:

  • Molecular Formula: Represents the number and type of atoms.
  • Molecular Weight: Calculated based on the atomic weights of constituent elements.
  • 3D Structure Visualization: Software tools can provide insights into spatial arrangements and potential interactions with biological targets.
Chemical Reactions Analysis

Reactions

CID 137031716 may participate in various chemical reactions depending on its functional groups. Common reaction types include:

  • Nucleophilic Substitution: Involving nucleophiles attacking electrophilic centers.
  • Elimination Reactions: Leading to the formation of double or triple bonds.
  • Addition Reactions: Where reactants combine to form a single product.

Technical Details

Understanding the reactivity of CID 137031716 requires knowledge of reaction conditions (temperature, solvent) and mechanisms (e.g., SN1 vs. SN2 pathways). Detailed studies may include kinetic analyses or mechanistic investigations using isotopic labeling or computational chemistry approaches.

Mechanism of Action

Process

The mechanism of action for CID 137031716 would be defined by its interactions at a molecular level with biological targets. This could involve binding to specific proteins or enzymes, influencing biochemical pathways, or altering cellular responses.

Data

Research into the mechanism would typically involve:

  • Binding Affinity Studies: Assessing how strongly CID 137031716 interacts with target molecules.
  • Cellular Assays: Evaluating biological effects in vitro or in vivo.
  • Pathway Analysis: Identifying downstream effects resulting from initial interactions.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Indicates thermal stability.
  • Boiling Point: Relevant for volatility and solvent selection.
  • Solubility: Important for formulation in biological assays.

Chemical Properties

Chemical properties encompass:

  • Reactivity Profile: Describes how CID 137031716 behaves under various conditions.
  • Stability: Influences shelf life and storage conditions.
  • Spectroscopic Characteristics: Provides insights into molecular structure through techniques like UV-Vis spectroscopy.
Applications

CID 137031716 may have several scientific uses, including but not limited to:

  • Pharmaceutical Development: Potential as a lead compound in drug discovery targeting specific diseases.
  • Biochemical Research: Serving as a tool for studying metabolic pathways or cellular functions.
  • Material Science: Possible applications in developing new materials with unique properties based on its chemical structure.

Properties

CAS Number

31852-29-6

Product Name

CID 137031716

Molecular Formula

C19H27KN7O16P2

Molecular Weight

710.504

InChI

InChI=1S/C10H13N4O8P.C9H14N3O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1

InChI Key

KHPUABRWHJGXNJ-VRQAYDGLSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[K]

Synonyms

Poly(I:C)

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